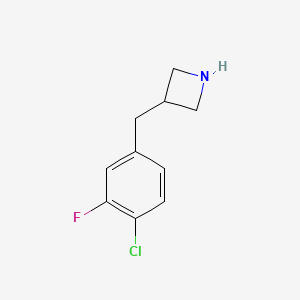

3-(4-Chloro-3-fluorobenzyl)azetidine

CAS No.:

Cat. No.: VC15979382

Molecular Formula: C10H11ClFN

Molecular Weight: 199.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11ClFN |

|---|---|

| Molecular Weight | 199.65 g/mol |

| IUPAC Name | 3-[(4-chloro-3-fluorophenyl)methyl]azetidine |

| Standard InChI | InChI=1S/C10H11ClFN/c11-9-2-1-7(4-10(9)12)3-8-5-13-6-8/h1-2,4,8,13H,3,5-6H2 |

| Standard InChI Key | BZHPTCOPSSQMMK-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)CC2=CC(=C(C=C2)Cl)F |

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 3-(4-Chloro-3-fluorobenzyl)azetidine features a saturated azetidine ring (C3H7N) linked to a benzyl group substituted with chlorine and fluorine at the 4- and 3-positions, respectively. This arrangement confers unique electronic and steric properties, influencing its reactivity and interaction with biological targets. Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C10H11ClFN |

| Molecular Weight | 199.65 g/mol |

| IUPAC Name | 3-(4-Chloro-3-fluorobenzyl)azetidine |

| SMILES | C1CNCC1Cc1ccc(c(c1)Cl)F |

| InChI | InChI=1S/C10H11ClFN/c11-9-6-7(12)5-8(3-4-13-2-1-13)10(9)14/h5-6H,1-4,14H2 |

The chlorine and fluorine substituents introduce electronegative and lipophilic characteristics, potentially enhancing membrane permeability and target binding affinity. Comparative analysis with related compounds, such as 3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine (MW: 215.65 g/mol), highlights how oxygen-containing linkages alter molecular weight and polarity, which may impact pharmacokinetic profiles.

Synthetic Approaches and Reaction Mechanisms

The synthesis of 3-(4-Chloro-3-fluorobenzyl)azetidine likely follows methodologies analogous to those used for structurally similar azetidine derivatives. A plausible route involves nucleophilic substitution between azetidine and 4-chloro-3-fluorobenzyl chloride under basic conditions:

Reaction Scheme

Key Steps:

-

Base Selection: Sodium hydride or triethylamine may facilitate deprotonation of azetidine, enhancing its nucleophilicity.

-

Solvent System: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile optimize reaction kinetics by stabilizing ionic intermediates.

-

Purification: Column chromatography or recrystallization isolates the product from by-products such as unreacted starting materials or dimeric species.

Hypothetical Biological Activities and Therapeutic Applications

While direct pharmacological data for 3-(4-Chloro-3-fluorobenzyl)azetidine are unavailable, insights can be drawn from related compounds:

Enzyme Inhibition

Azetidine derivatives with halogenated benzyl groups exhibit inhibitory activity against enzymes like monoacylglycerol lipase (MAGL). For instance, compound 4f (a spirocyclic azetidine MAGL inhibitor) demonstrated an IC50 of 13 nM in mice, elevating 2-arachidonoylglycerol levels . The chloro and fluoro substituents in 3-(4-Chloro-3-fluorobenzyl)azetidine may similarly enhance target binding through hydrophobic interactions.

Antibacterial and Antiviral Effects

Azetidines with halogenated aromatic groups have shown promise against bacterial pathogens. The electron-withdrawing effects of Cl and F may disrupt microbial cell wall synthesis or enzyme function.

Central Nervous System (CNS) Targeting

The compound’s moderate lipophilicity (calculated LogP ≈ 2.8) suggests potential blood-brain barrier permeability, aligning with studies on azetidines in neuropsychiatric disorders .

Comparative Analysis with Structural Analogs

| Compound | Molecular Weight | Key Features | Biological Activity |

|---|---|---|---|

| 3-(4-Chloro-3-fluorobenzyl)azetidine | 199.65 g/mol | No oxygen linkage | Hypothetical MAGL inhibition |

| 3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine | 215.65 g/mol | Ether linkage | Antibacterial, anticancer |

| 3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol | 229.67 g/mol | Hydroxyl group | Enzyme modulation, CNS activity |

The absence of oxygen in 3-(4-Chloro-3-fluorobenzyl)azetidine likely increases its metabolic stability compared to ether- or hydroxyl-containing analogs, making it a candidate for prolonged therapeutic effects.

Future Directions in Research and Development

-

Synthetic Optimization: Developing one-pot methodologies or flow chemistry approaches could improve yield and scalability.

-

Biological Screening: Prioritize in vitro assays against MAGL, bacterial strains, and cancer cell lines to validate hypothetical activities .

-

Computational Modeling: Molecular docking studies could predict target binding modes, guiding structure-activity relationship (SAR) analyses.

-

Pharmacokinetic Profiling: Assess absorption, distribution, metabolism, and excretion (ADME) properties to identify lead candidates for preclinical trials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume